molecular formula C10H12O3 B13482084 1-(Furan-2-yl)-2-methylpentane-1,3-dione

1-(Furan-2-yl)-2-methylpentane-1,3-dione

Cat. No.: B13482084
M. Wt: 180.20 g/mol
InChI Key: XQORYIWNGLTIKQ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-methylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring attached to a pentane chain with two ketone groups. The presence of the furan ring imparts significant reactivity and potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Furan-2-yl)-2-methylpentane-1,3-dione typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the Feist-Benary reaction, which involves the condensation of an α-halo carbonyl compound with a 1,3-dicarbonyl compound in the presence of amines

Industrial production methods often utilize biomass-derived furan platform chemicals, such as furfural and 5-hydroxymethylfurfural, as starting materials . These compounds can be converted into the desired furan derivatives through a series of chemical transformations, including oxidation, reduction, and substitution reactions.

Chemical Reactions Analysis

1-(Furan-2-yl)-2-methylpentane-1,3-dione undergoes a variety of chemical reactions due to the presence of the furan ring and the ketone groups. Some of the common reactions include:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Typical reagents include halogens (e.g., bromine) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone groups results in the formation of alcohols.

Scientific Research Applications

1-(Furan-2-yl)-2-methylpentane-1,3-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic benefits.

In the field of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-methylpentane-1,3-dione is largely dependent on its chemical structure and the specific biological target it interacts with. . For example, they may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.

The molecular targets and pathways involved vary depending on the specific application. In medicinal chemistry, furan derivatives may target enzymes involved in DNA replication, protein synthesis, or cell wall biosynthesis, among others.

Comparison with Similar Compounds

1-(Furan-2-yl)-2-methylpentane-1,3-dione can be compared with other furan derivatives to highlight its uniqueness. Similar compounds include:

Compared to these compounds, this compound offers unique reactivity due to the presence of both the furan ring and the ketone groups. This makes it particularly valuable for the synthesis of complex molecules and the development of new chemical processes.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(furan-2-yl)-2-methylpentane-1,3-dione

InChI

InChI=1S/C10H12O3/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3

InChI Key

XQORYIWNGLTIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C1=CC=CO1

Origin of Product

United States

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